molecular formula C12H13N3O3S2 B2847922 2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide CAS No. 2094522-57-1

2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide

Cat. No.: B2847922
CAS No.: 2094522-57-1
M. Wt: 311.37
InChI Key: HHJJQIPZJYEOKH-UHFFFAOYSA-N
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Description

2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with a methanesulfonyl group and a thiophen-3-yl ethyl group, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

2-methylsulfonyl-N-(2-thiophen-3-ylethyl)pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-20(17,18)12-14-6-3-10(15-12)11(16)13-5-2-9-4-7-19-8-9/h3-4,6-8H,2,5H2,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHJJQIPZJYEOKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NC=CC(=N1)C(=O)NCCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrimidine core. One common approach is the reaction of thiophene-3-yl ethylamine with methanesulfonyl chloride to form the intermediate thiophene-3-yl ethyl methanesulfonamide. This intermediate is then reacted with pyrimidine-4-carboxylic acid under suitable conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the methanesulfonyl group can be oxidized to form sulfones or sulfoxides.

  • Reduction: : The pyrimidine ring can be reduced to form pyrimidinylamines.

  • Substitution: : The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, are employed in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfones or sulfoxides.

  • Reduction: : Pyrimidinylamines.

  • Substitution: : Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide has several scientific research applications:

  • Chemistry: : It serves as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry.

  • Biology: : The compound can be used to study biological processes and interactions with biomolecules.

  • Medicine: : It has potential therapeutic applications, including as an intermediate in the development of pharmaceuticals.

  • Industry: : It can be used in the production of advanced materials and chemicals.

Mechanism of Action

The mechanism by which 2-methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

2-Methanesulfonyl-N-[2-(thiophen-3-yl)ethyl]pyrimidine-4-carboxamide is unique due to its specific structural features. Similar compounds include:

  • 2-Methanesulfonyl-N-[2-(thiophen-2-yl)ethyl]pyrimidine-4-carboxamide: : Similar structure but with a different position of the thiophene group.

  • 2-Methanesulfonyl-N-[2-(benzothiophen-3-yl)ethyl]pyrimidine-4-carboxamide: : Similar core structure but with a benzothiophene group instead of thiophene.

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